molecular formula C25H27N5O3 B11415975 8-[(Dibenzylamino)methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione

8-[(Dibenzylamino)methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione

Cat. No.: B11415975
M. Wt: 445.5 g/mol
InChI Key: VWKIXXLRTVYOGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(Dibenzylamino)methyl]-3-methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with significant potential in various scientific research fields. This compound belongs to the purine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(dibenzylamino)methyl]-3-methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Dibenzylamino Group: The dibenzylamino group is introduced via a nucleophilic substitution reaction using dibenzylamine and a suitable leaving group on the purine core.

    Alkylation: The 3-methyl group is introduced through an alkylation reaction using methyl iodide or a similar alkylating agent.

    Addition of the 3-oxobutan-2-yl Group: The 3-oxobutan-2-yl group is added through a Michael addition reaction using a suitable enolate and an α,β-unsaturated carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-[(Dibenzylamino)methyl]-3-methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield various hydrolyzed products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, and water.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-[(Dibenzylamino)methyl]-3-methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: It is used as a tool compound to study purine metabolism and related biochemical pathways.

    Chemical Biology: The compound serves as a probe to investigate the mechanisms of enzyme action and inhibition.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 8-[(dibenzylamino)methyl]-3-methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8-[(dibenzylamino)methyl]-3-methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C25H27N5O3

Molecular Weight

445.5 g/mol

IUPAC Name

8-[(dibenzylamino)methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione

InChI

InChI=1S/C25H27N5O3/c1-17(18(2)31)30-21(26-23-22(30)24(32)27-25(33)28(23)3)16-29(14-19-10-6-4-7-11-19)15-20-12-8-5-9-13-20/h4-13,17H,14-16H2,1-3H3,(H,27,32,33)

InChI Key

VWKIXXLRTVYOGF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)N1C(=NC2=C1C(=O)NC(=O)N2C)CN(CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.